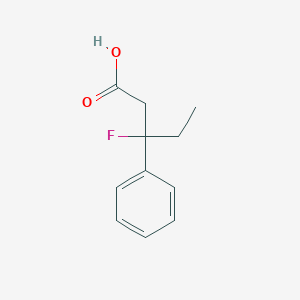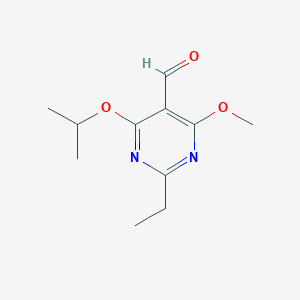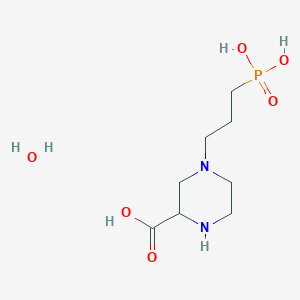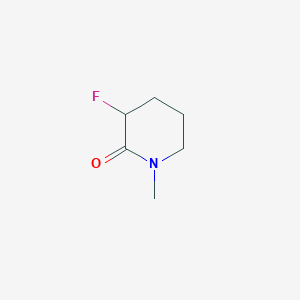
2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) is a heterocyclic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in pharmaceuticals and materials science. The structure of this compound includes a quinoxalinone core with a hydroxymethylene group at the 3-position, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with glyoxal in the presence of a reducing agent to form the quinoxalinone core. The hydroxymethylene group can be introduced through subsequent reactions involving aldehydes or ketones under basic or acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact .
化学反应分析
Types of Reactions
2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxalinone core to dihydroquinoxaline derivatives.
Substitution: The hydroxymethylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxalinones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include substituted quinoxalinones, dihydroquinoxalines, and quinoxaline derivatives. These products have diverse applications in pharmaceuticals and materials science .
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: The compound’s biological activities have led to its investigation as a potential therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as conductivity and fluorescence .
作用机制
The mechanism of action of 2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Quinolin-2(1H)-ones: These compounds share a similar core structure but differ in the position and nature of substituents.
Dihydropyrimidin-2(1H)-ones: These compounds have a different core structure but exhibit similar biological activities.
Uniqueness
2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethylene group at the 3-position allows for unique reactivity and interactions with biological targets, setting it apart from other quinoxalinone derivatives .
属性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC 名称 |
(3Z)-3-(hydroxymethylidene)-1,4-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C9H8N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-5,10,12H,(H,11,13)/b8-5- |
InChI 键 |
JLBSOLRXFKQLBZ-YVMONPNESA-N |
手性 SMILES |
C1=CC=C2C(=C1)N/C(=C\O)/C(=O)N2 |
规范 SMILES |
C1=CC=C2C(=C1)NC(=CO)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cis-Tert-Butyl-Octahydropyrido[4,3-F][1,4]Oxazepine-8(2H)-Carboxylate](/img/structure/B13108540.png)
![6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13108550.png)


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13108573.png)




![4,6-Dimethyltriazolo[1,5-b]pyridazine](/img/structure/B13108594.png)


![3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13108618.png)
